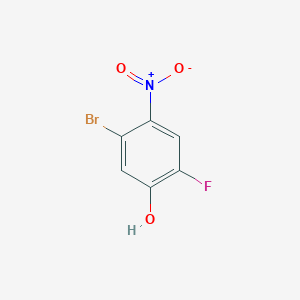
6-Bromo-1-chloroisoquinolin-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-1-chloroisoquinolin-4-OL is a chemical compound belonging to the class of isoquinolines, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of bromine and chlorine atoms attached to the isoquinoline ring, specifically at the 6th and 1st positions, respectively The hydroxyl group is located at the 4th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-chloroisoquinolin-4-OL typically involves the bromination and chlorination of isoquinoline derivatives. One common method involves the use of 4-bromoaniline and ethyl propiolate as starting materials. The reaction proceeds through a series of steps including the formation of an intermediate ethyl acrylate derivative, followed by cyclization and halogenation reactions .
Industrial Production Methods
Industrial production of this compound can be achieved through optimized synthetic routes that ensure high yield and purity. The process involves the use of environmentally friendly reagents and conditions to minimize waste and reduce production costs. The comprehensive yield of the industrial method is reported to be around 70% or higher .
化学反応の分析
Types of Reactions
6-Bromo-1-chloroisoquinolin-4-OL undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group at the 4th position can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction reactions can produce quinone or hydroquinone derivatives .
科学的研究の応用
6-Bromo-1-chloroisoquinolin-4-OL has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 6-Bromo-1-chloroisoquinolin-4-OL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, it may inhibit certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
類似化合物との比較
Similar Compounds
6-Bromo-4-chloroquinoline: Similar in structure but lacks the hydroxyl group at the 4th position.
8-Bromo-1-chloroisoquinoline: Similar in structure but has the bromine atom at the 8th position instead of the 6th.
4-Bromoisoquinoline: Lacks the chlorine atom and hydroxyl group.
Uniqueness
6-Bromo-1-chloroisoquinolin-4-OL is unique due to the presence of both bromine and chlorine atoms along with a hydroxyl group on the isoquinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C9H5BrClNO |
|---|---|
分子量 |
258.50 g/mol |
IUPAC名 |
6-bromo-1-chloroisoquinolin-4-ol |
InChI |
InChI=1S/C9H5BrClNO/c10-5-1-2-6-7(3-5)8(13)4-12-9(6)11/h1-4,13H |
InChIキー |
XFEKYMHPCAXPPF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C(=CN=C2Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


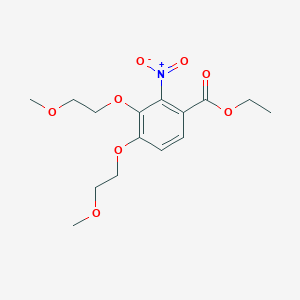
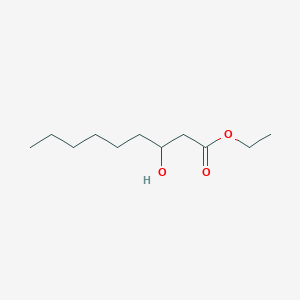
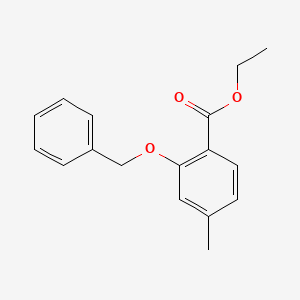
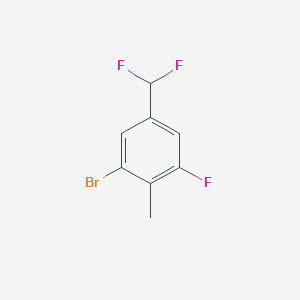
![2,6-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B14025734.png)
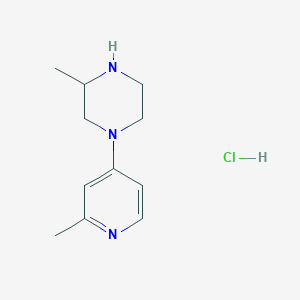
![Silane, [methoxy(phenylthio)methyl]trimethyl-](/img/structure/B14025743.png)


![[4-[(1R)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate](/img/structure/B14025757.png)


